3-(6-Chloropyridin-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-chloropyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMSQJZCCYCXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555438 | |

| Record name | 3-(6-Chloropyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117528-23-1 | |

| Record name | 3-(6-Chloropyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-chloropyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Chloropyridin-3-yl)propanoic Acid

This guide provides a comprehensive overview of the core physicochemical properties of 3-(6-Chloropyridin-3-yl)propanoic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document moves beyond a simple listing of data points to offer insights into the causality behind experimental choices and to provide a framework for the practical application of this knowledge in a laboratory setting.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative with a propanoic acid moiety. Its chemical structure is fundamental to its physical and chemical behavior, influencing its solubility, acidity, and potential interactions with biological systems. Understanding these properties is a critical first step in the rational design of new therapeutic agents and in the development of robust synthetic and analytical methodologies.

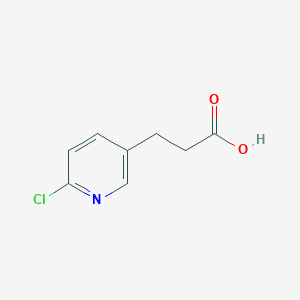

Below is a visualization of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are predicted based on computational models, they provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | PubChem[1] |

| Molecular Weight | 185.61 g/mol | Sigma-Aldrich |

| CAS Number | 117528-23-1 | BLDpharm[2] |

| Physical Form | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| XlogP | 1.6 | PubChem[1] |

| pKa | Not available | - |

| Solubility | Not available | - |

Experimental Determination of Physicochemical Properties

The acquisition of precise experimental data is paramount for the successful application of any chemical compound in research and development. This section outlines the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[3][4]

Experimental Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute until it is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Profiling

Determining the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.[5][6]

Experimental Protocol (Isothermal Shake-Flask Method):

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene).

-

Sample Preparation: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the carboxylic acid group at different pH values. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized.[7][8]

Lipophilicity (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.[9][10]

Experimental Protocol (Shake-Flask Method):

-

Solvent System: The standard solvent system is n-octanol and water. The two phases are pre-saturated with each other before use.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., water). An equal volume of the other phase (n-octanol) is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Caption: Workflow for experimental determination of physicochemical properties.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propanoic acid chain. The chemical shifts and coupling patterns will be characteristic of their electronic environments.

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule, with distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons.

Experimental Protocol:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used for both ¹H and ¹³C NMR.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

-

O-H stretch (carboxylic acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.[11]

-

C=O stretch (carboxylic acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.[11]

-

C-Cl stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

-

C=N and C=C stretches (pyridine ring): Absorptions in the 1400-1600 cm⁻¹ region.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.61 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at m/z 185 (for ³⁵Cl) and a peak at m/z 187 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the alkyl chain.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Stability and Reactivity

The stability and reactivity of this compound are important considerations for its storage, handling, and use in chemical reactions.

-

Stability: As a solid, the compound is expected to be relatively stable under standard laboratory conditions. However, prolonged exposure to light, heat, or moisture should be avoided to prevent degradation.

-

Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The pyridine ring can be susceptible to nucleophilic substitution, particularly at the positions activated by the electron-withdrawing chlorine atom.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While a complete experimental dataset is not yet available in the public domain, this document offers a solid foundation for researchers by presenting predicted values, outlining robust experimental protocols for their determination, and discussing the expected spectroscopic characteristics. The methodologies and insights provided herein are intended to empower scientists and drug development professionals to effectively utilize this compound in their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

Environmental Protection Agency. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(3R)-1-(6-amino-5-chloropyrimidin-4-yl)piperidin-3-yl]propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental solubility and calculated solubility according to the regular solutions model of Hildebrand of ACP as a function of the solubility parameter of the solvent mixtures at 298.15 K. Retrieved from [Link]

-

Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H8ClNO2). Retrieved from [Link]

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(6-chloropyridine-3-sulfonamido)propanoic acid (C8H9ClN2O4S). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0183946). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Retrieved from [Link]

-

SciSpace. (n.d.). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropropionic acid. Retrieved from [Link]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

-

Bangladesh Journals Online. (2021, July 15). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Xavier University of Louisiana. (n.d.). Determination of Melting Points. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

Tyler DeWitt. (2014, March 22). Using Titration Data to Calculate the pKa of a Weak Acid. Retrieved from [Link]

-

University of Sindh. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]

-

MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

An Introduction to Analytical Chemistry. (n.d.). Chapter 3. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-chloro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237). Retrieved from [Link]

-

SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]

-

PubMed. (2016). Recent Progress in Analytical Methods for Determination of Urinary 3-Hydroxypropylmercapturic Acid, a Major Metabolite of Acrolein. Retrieved from [Link]

Sources

- 1. PubChemLite - 117528-23-1 (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. 117528-23-1|this compound|BLD Pharm [bldpharm.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-(6-Chloropyridin-3-yl)propanoic acid (CAS Number: 117528-23-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry, 3-(6-chloropyridin-3-yl)propanoic acid represents a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique combination of a reactive carboxylic acid moiety and a substituted pyridine ring makes it an attractive starting material for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical insights for laboratory and developmental use.

Compound Profile

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 117528-23-1[1] |

| Molecular Formula | C₈H₈ClNO₂[2] |

| Molecular Weight | 185.61 g/mol [1] |

| Canonical SMILES | C1=CC(=NC=C1CCC(=O)O)Cl[2] |

| InChI Key | MQMSQJZCCYCXSO-UHFFFAOYSA-N[2] |

Physicochemical Properties (Predicted):

| Property | Value | Source |

| XlogP | 1.6 | PubChemLite[2] |

| Monoisotopic Mass | 185.02435 Da | PubChemLite[2] |

Synthesis and Mechanism

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the hydrolysis of a corresponding ester or nitrile precursor. The choice of starting material often depends on commercial availability and the desired scale of the synthesis.

Synthetic Pathway: Hydrolysis of Ethyl 3-(6-chloropyridin-3-yl)propanoate

A prevalent method for the preparation of this compound is the acid- or base-catalyzed hydrolysis of its ethyl ester. This two-step process, starting from the commercially available 2-chloro-5-(chloromethyl)pyridine, is outlined below.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Diethyl 2-((6-chloropyridin-3-yl)methyl)malonate

-

Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add diethyl malonate (1.1 equivalents) dropwise.

-

Addition of Starting Material: After the evolution of hydrogen gas ceases, add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford diethyl 2-((6-chloropyridin-3-yl)methyl)malonate.

Part B: Hydrolysis and Decarboxylation to this compound

-

Hydrolysis: Dissolve the purified diethyl 2-((6-chloropyridin-3-yl)methyl)malonate in a mixture of ethanol and aqueous sodium hydroxide solution (2.5 equivalents). Heat the mixture to reflux for 4-6 hours.[3][4]

-

Acidification and Decarboxylation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the residue with water and acidify to pH 1-2 with concentrated hydrochloric acid. Heat the acidic solution to reflux for 2-4 hours to effect decarboxylation.

-

Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of diethyl malonate to form the reactive enolate without competing side reactions.

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the quenching of the sodium hydride and the reactive enolate by moisture.

-

Acidic Work-up and Decarboxylation: The acidic work-up not only protonates the carboxylate to form the carboxylic acid but also catalyzes the decarboxylation of the malonic acid intermediate at elevated temperatures.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.20 | br s | 1H | -COOH |

| ~8.35 | d | 1H | Pyridine H-2 |

| ~7.70 | dd | 1H | Pyridine H-4 |

| ~7.40 | d | 1H | Pyridine H-5 |

| ~2.85 | t | 2H | -CH₂-COOH |

| ~2.60 | t | 2H | Ar-CH₂- |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | -COOH |

| ~150.0 | Pyridine C-6 |

| ~149.5 | Pyridine C-2 |

| ~139.0 | Pyridine C-4 |

| ~134.0 | Pyridine C-3 |

| ~124.0 | Pyridine C-5 |

| ~34.0 | -CH₂-COOH |

| ~29.0 | Ar-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid)[5] |

| ~1700 | Strong | C=O stretch (Carboxylic acid)[5] |

| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |

| ~1300 | Medium | C-N stretch |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI):

| Adduct | Predicted m/z |

| [M+H]⁺ | 186.03163[2] |

| [M+Na]⁺ | 208.01357[2] |

| [M-H]⁻ | 184.01707[2] |

Fragmentation Analysis:

Under electron impact (EI) ionization, the molecule is expected to fragment via characteristic pathways for carboxylic acids and pyridines. Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.[6][7][8]

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The presence of both a carboxylic acid handle and a halogenated pyridine ring allows for a wide range of chemical modifications.

Role as a Synthetic Intermediate

The carboxylic acid group can be readily converted into esters, amides, and other functional groups, enabling the attachment of various pharmacophores.[9][10] The chlorine atom on the pyridine ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.[9][11]

Target-Oriented Synthesis

This building block has been utilized in the synthesis of compounds targeting a variety of biological pathways, including kinase inhibition. The pyridine scaffold is a common feature in many kinase inhibitors, and the propanoic acid side chain can be modified to interact with specific residues in the enzyme's active site.[12][13][14]

For instance, derivatives of this compound have been explored in the development of novel inhibitors for various kinases implicated in cancer and inflammatory diseases. The modular nature of its synthesis allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.

While specific drug candidates from major pharmaceutical pipelines, such as GSK's, that explicitly name this compound as a starting material are not publicly disclosed for proprietary reasons, the structural motif is prevalent in patent literature related to novel therapeutic agents.[15][16]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of novel compounds with potential therapeutic value. This guide has provided a detailed overview of its synthesis, characterization, and applications to aid researchers in its effective utilization in their drug discovery and development endeavors.

References

-

PubChemLite. This compound (C8H8ClNO2). Available from: [Link]

-

ResearchGate. Experiment No. 8. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

- Unknown Source. Interpretation of mass spectra.

-

MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Available from: [Link]

-

Scribd. Experiment 3 | PDF | Ester | Chemical Reactions. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Available from: [Link]

-

Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Available from: [Link]

-

PubChemLite. This compound (C8H8ClNO2). Available from: [Link]

-

ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Available from: [Link]

-

NIH. Design, Synthesis, and Evaluation of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available from: [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

- Google Patents. Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

-

GSK. Pipeline. Available from: [Link]

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Available from: [Link]

-

NIH. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

-

IV SEMMESTER. Available from: [Link]

-

Hebei Zhuanglai Chemical Trading Co.,Ltd. Exploring the potential application of pharmaceutical intermediates in drug synthesis. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

GSK. Early Pipeline Meet-the-Management. Available from: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]

- KINETICS OF HYDROLYSIS OF ETHYL ACETATE.

-

NIST WebBook. Propanoic acid. Available from: [Link]

-

NIST WebBook. Propanoic acid. Available from: [Link]

-

GSK. Q2 2023 Pipeline assets and clinical trials report. Available from: [Link]

-

GSK. Pipeline assets and clinical trials appendix - Q3 2025. Available from: [Link]

-

GSK. Pipeline assets and clinical trials appendix - Q4 2024. Available from: [Link]

- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. studylib.net [studylib.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scienceready.com.au [scienceready.com.au]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors [ouci.dntb.gov.ua]

- 13. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 15. gsk.com [gsk.com]

- 16. gsk.com [gsk.com]

A Technical Guide to the Spectral Analysis of 3-(6-Chloropyridin-3-yl)propanoic Acid

Molecular Structure and Spectroscopic Significance

The unique arrangement of a 6-chloropyridine ring attached to a propanoic acid side chain at the 3-position dictates a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly influences the electronic environment of the pyridine ring, while the propanoic acid moiety introduces its own characteristic signals. Understanding this interplay is crucial for accurate spectral interpretation.

Molecular Structure with Numbering Scheme

Caption: Structure of 3-(6-Chloropyridin-3-yl)propanoic acid with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Expertise & Experience: Predicting the NMR Spectrum

¹H NMR: The aromatic region will display signals for the three protons on the pyridine ring. The proton at the C2 position (H-2) is expected to be the most deshielded (highest ppm) due to its proximity to the electron-withdrawing nitrogen atom.[1][2] The H-4 and H-5 protons will appear at intermediate and more upfield shifts, respectively. Their coupling patterns (ortho, meta, para) will be key to unambiguous assignment.[1] The propanoic acid side chain will show two triplet signals corresponding to the two methylene groups (-CH₂-), a consequence of spin-spin coupling with each other. The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.[3]

¹³C NMR: The carbon spectrum will show signals for all eight carbon atoms. The carbonyl carbon (C9) of the carboxylic acid will be the most downfield signal, typically in the 170-180 ppm range.[3] The carbons of the pyridine ring will resonate in the aromatic region (approx. 120-150 ppm), with their precise shifts influenced by the chlorine and alkyl substituents. The two methylene carbons of the side chain will appear in the aliphatic region (approx. 25-40 ppm).

Trustworthiness: A Self-Validating Protocol for NMR Acquisition

A robust NMR analysis begins with meticulous sample preparation and a logical experimental workflow.

Workflow for NMR Analysis

Caption: Standard workflow for comprehensive NMR-based structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Calibrate the spectra using the TMS signal. Determine the chemical shifts (δ in ppm), integration values (for ¹H), and coupling constants (J in Hz).

-

Advanced Analysis (Optional): If signal overlap or ambiguity exists, perform 2D NMR experiments like COSY (to establish H-H connectivity) and HSQC (to link protons to their directly attached carbons).[1]

Authoritative Grounding: Predicted Spectral Data

The following tables summarize the predicted NMR data based on established values for substituted pyridines and aliphatic acids.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.3 - 8.5 | Doublet (d) | Jmeta ≈ 2-3 |

| H-4 | 7.6 - 7.8 | Doublet of Doublets (dd) | Jortho ≈ 8-9, Jmeta ≈ 2-3 |

| H-5 | 7.2 - 7.4 | Doublet (d) | Jortho ≈ 8-9 |

| H-7 (-CH₂-) | 2.9 - 3.1 | Triplet (t) | J ≈ 7-8 |

| H-8 (-CH₂-) | 2.6 - 2.8 | Triplet (t) | J ≈ 7-8 |

| -COOH | 10 - 12 | Broad Singlet (br s) | N/A |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C9 (C=O) | 175 - 180 |

| C6 (-Cl) | 150 - 152 |

| C2 | 148 - 150 |

| C4 | 138 - 140 |

| C3 | 133 - 135 |

| C5 | 123 - 125 |

| C8 (-CH₂-) | 34 - 36 |

| C7 (-CH₂-) | 29 - 31 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule.

Expertise & Experience: Interpreting the Vibrational Spectrum

The IR spectrum of this compound will be dominated by the highly characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[3][4][5] Overlapping with this will be the C-H stretching vibrations of the aromatic ring and the aliphatic chain. A second, highly diagnostic peak will be the intense C=O (carbonyl) stretching vibration, expected between 1700 and 1725 cm⁻¹.[5][6] The pyridine ring itself will contribute several bands, including C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretch typically appears in the fingerprint region, below 800 cm⁻¹.

Trustworthiness: Protocol for IR Spectrum Acquisition

Step-by-Step Methodology (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be analyzed for the presence of characteristic absorption bands.

Authoritative Grounding: Key IR Absorption Bands

Key Vibrational Modes

Caption: Predicted significant vibrational modes for IR analysis.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H stretch | Aromatic (sp²) | 3000 - 3100 | Medium |

| C-H stretch | Aliphatic (sp³) | 2850 - 2960 | Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |

| C=C, C=N stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-O stretch | Carboxylic Acid | 1210 - 1320 | Medium |

| C-Cl stretch | Chloro-aromatic | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expertise & Experience: Predicting the Mass Spectrum

Using Electron Ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A crucial diagnostic feature will be the presence of an M+2 peak that is approximately one-third the intensity of the M⁺ peak.[7] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Plausible fragmentation pathways include:

-

Alpha-cleavage: Loss of the hydroxyl radical (•OH, -17 Da) or the carboxyl group (•COOH, -45 Da).

-

McLafferty Rearrangement: For larger carboxylic acids, a characteristic rearrangement can occur, though it may be less prominent here.[8]

-

Side-chain cleavage: Fragmentation of the propanoic acid chain can lead to ions corresponding to the chloropyridinylmethyl cation or other stable fragments.

-

Pyridine Ring Fragmentation: Subsequent loss of HCN from pyridine-containing fragments is a common pathway.[9][10]

Trustworthiness: Protocol for Mass Spectrum Acquisition

Step-by-Step Methodology (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.[7] This high energy ensures reproducible fragmentation patterns.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) using a mass analyzer like a quadrupole or time-of-flight (TOF).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺), the M+2 peak, and the major fragment ions. Compare the observed isotopic distribution of chlorine-containing fragments with the theoretical 3:1 ratio.

Authoritative Grounding: Predicted Mass Fragments

Proposed Mass Spectrometry Fragmentation Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. tutorchase.com [tutorchase.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

A Technical Guide to Determining the Solubility Profile of 3-(6-Chloropyridin-3-yl)propanoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-(6-chloropyridin-3-yl)propanoic acid in a range of organic solvents. Given the limited availability of public quantitative solubility data for this compound, this document focuses on establishing a robust experimental protocol. Understanding the solubility of this molecule is a critical parameter for optimizing reaction kinetics, purification processes, and formulation development in pharmaceutical and agrochemical research.[1]

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[2][3] Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and ultimately contribute to the failure of promising drug candidates.[2][3] For this compound, a heterocyclic carboxylic acid, its solubility behavior is governed by the interplay of its polar functional groups (carboxylic acid and pyridine nitrogen) and its relatively non-polar chloropyridine core. This guide outlines a systematic approach to characterizing this solubility profile, from initial qualitative assessments to precise quantitative determinations.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C8H8ClNO2 | PubChem[4] |

| Molecular Weight | 185.61 g/mol | BLDpharm[5] |

| Appearance | Solid (predicted) | Sigma-Aldrich |

| XlogP (Predicted) | 1.6 | PubChemLite[4] |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

A Systematic Approach to Solubility Determination

A tiered approach, starting with simple qualitative tests and progressing to more rigorous quantitative methods, provides a comprehensive understanding of the compound's solubility.

Qualitative Solubility Assessment

Initial qualitative tests offer rapid insights into the compound's general solubility characteristics and help in selecting appropriate solvents for quantitative analysis.[6][7] This follows the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]

Experimental Protocol for Qualitative Solubility Testing:

-

Sample Preparation: In separate, clearly labeled small test tubes, place approximately 25 mg of this compound.[6]

-

Solvent Addition: To each test tube, add 0.75 mL of the test solvent in portions, shaking vigorously after each addition.[6]

-

Observation: After adding the full amount of solvent, continue to shake or stir for 60 seconds.[8] Observe whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[8]

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the resulting solution with litmus paper to determine if it is acidic or basic.[7][9]

A Recommended Solvent Panel for Initial Screening: [6][7]

-

Water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO3) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Ethanol

-

Methanol

-

Acetone

-

Ethyl Acetate

-

Dichloromethane

-

Hexane

The expected results from these tests will provide clues about the functional groups present and the overall polarity of the molecule. For instance, solubility in 5% NaOH and 5% NaHCO3 would strongly indicate the presence of an acidic functional group, such as the carboxylic acid in the target molecule.[6][7]

Diagram: Logical Flow for Qualitative Solubility Testing

Caption: A flowchart illustrating the systematic process for the qualitative solubility assessment of an organic compound.

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility values, the shake-flask method is the gold standard, providing thermodynamic equilibrium solubility data.[10][11] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Experimental Protocol for the Shake-Flask Method:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.[1]

-

-

Sample Collection and Preparation:

-

Quantification:

-

Accurately dilute the filtered solution to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

-

Diagram: Workflow for Quantitative Solubility Determination

Caption: The experimental workflow for determining thermodynamic solubility using the shake-flask method.

Analytical Quantification by HPLC-UV

HPLC-UV is a robust and widely used technique for the quantification of pyridine derivatives due to their strong UV absorbance.[12][13]

Proposed HPLC-UV Method:

-

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.[14]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating aromatic compounds.[14]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.[14] The basic nature of the pyridine nitrogen can sometimes lead to peak tailing on silica-based columns, which can be mitigated by using a low pH mobile phase.[12]

-

Detection Wavelength: The UV detector should be set to the maximum absorption wavelength (λmax) of this compound, which should be determined experimentally using a UV-Vis spectrophotometer. A wavelength of around 254 nm is often a good starting point for pyridine-containing compounds.[12]

-

Quantification: A calibration curve must be constructed by plotting the peak area of standard solutions of known concentrations against their respective concentrations. The concentration of the unknown sample can then be determined from this curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Water | 80.1 | Data to be determined | Data to be determined |

| e.g., Ethanol | 24.5 | Data to be determined | Data to be determined |

| e.g., Acetone | 20.7 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 9.1 | Data to be determined | Data to be determined |

| e.g., Hexane | 1.9 | Data to be determined | Data to be determined |

By correlating the solubility data with solvent properties such as the dielectric constant, a deeper understanding of the intermolecular forces driving the dissolution process can be achieved.

Conclusion

This technical guide provides a robust and scientifically sound methodology for determining the solubility profile of this compound. By following the outlined protocols for qualitative and quantitative analysis, researchers can generate the critical data needed to advance their research and development efforts. The application of the gold-standard shake-flask method, coupled with a validated HPLC-UV analytical procedure, ensures the generation of reliable and reproducible thermodynamic solubility data, which is indispensable for informed decision-making in the pharmaceutical and chemical industries.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds - Benchchem.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Shake-Flask Solubility Assay - Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.

- Determination of aqueous solubility by heating and equilibration: A technical note - NIH.

- A review of methods for solubility determination in biopharmaceutical drug characterization.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Solubility of Organic Compounds.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.

- HPLC Methods for analysis of Pyridine - HELIX Chromatography.

- HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies.

- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC.

- 3-[(3R)-1-(6-amino-5-chloropyrimidin-4-yl)piperidin-3-yl]propanoic acid | C12H17ClN4O2 | CID - PubChem.

- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods - Benchchem.

- This compound (C8H8ClNO2) - PubChemLite.

- 1270035-31-8 | CAS DataBase - ChemicalBook.

- 117528-23-1|this compound - BLDpharm.

- 3-(6-Chloropyridin-2-yl)propanoic acid | 1256834-70-4 - Sigma-Aldrich.

- Synthesis of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)propanoic acid.

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents.

- 3-amino-3-(6-chloropyridin-2-yl)propanoic acid hydrochloride - ChemicalBook.

- Preparation of 3-chloropropionic acid - PrepChem.com.

- Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide - Benchchem.

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure.

- SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies.

- Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. PubChemLite - 117528-23-1 (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. bldpharm.com [bldpharm.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.ws [chem.ws]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Stability and Storage of 3-(6-Chloropyridin-3-yl)propanoic Acid: A Comprehensive Technical Guide

Introduction

3-(6-Chloropyridin-3-yl)propanoic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate and a building block in the development of novel compounds necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines best practices for its storage and handling, and presents a protocol for conducting a comprehensive stability assessment. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge required to ensure the integrity and reliability of this compound in their work.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to predicting its stability profile. The molecule incorporates a chlorinated pyridine ring, which imparts a degree of aromatic stability and influences its electronic properties. The propanoic acid side chain introduces a carboxylic acid functional group, a site of potential reactivity and a key determinant of its solubility and acid-base characteristics.

| Property | Value/Information | Source/Rationale |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Appearance | Likely a white to off-white solid | Based on similar pyridine carboxylic acid compounds. |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | The carboxylic acid moiety enhances solubility in basic solutions through salt formation. The polar nature of the pyridine ring and carboxylic acid suggests solubility in polar organic solvents. |

| Reactivity | The carboxylic acid can undergo esterification and amidation. The chlorinated pyridine ring may be susceptible to nucleophilic aromatic substitution under certain conditions. | General principles of organic chemistry. |

Factors Influencing Chemical Stability

The degradation of this compound can be initiated by several environmental factors. A proactive approach to mitigating these factors is crucial for preserving the compound's purity and integrity over time.

Temperature

Elevated temperatures can accelerate the rate of chemical degradation. For many organic compounds, including carboxylic acids, thermal decomposition can occur, potentially leading to decarboxylation or other side reactions. It is recommended to store the compound in a cool environment to minimize the risk of thermally induced degradation.

Light

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate photochemical reactions. Chlorinated aromatic compounds can be susceptible to photodecomposition, which may involve the cleavage of the carbon-chlorine bond to form radical species. To prevent photodegradation, this compound should be stored in amber vials or other light-protecting containers.

pH and Hydrolysis

The stability of the carboxylic acid group is pH-dependent. While generally stable, extreme pH conditions should be avoided. The pyridine ring, being a weak base, can be protonated at low pH, which may alter its reactivity. The anhydride of a similar compound, pyridine-2-carboxylic acid, is known to be susceptible to hydrolysis. While this compound is not an anhydride, this highlights the general sensitivity of pyridine carboxylic acid derivatives to aqueous environments, especially under non-neutral pH conditions.

Oxidation

While the pyridine ring is relatively resistant to oxidation, the propanoic acid side chain could be susceptible to oxidative degradation under harsh conditions or in the presence of strong oxidizing agents. Storage in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) can mitigate the risk of oxidation.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing analytical methods to monitor the stability of this compound. Based on its chemical structure, two primary degradation routes can be hypothesized:

-

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, which can be promoted by heat. This would result in the formation of 2-chloro-5-ethylpyridine.

-

Hydrolysis of the Chlorine Moiety: Although the carbon-chlorine bond on an aromatic ring is generally stable, under certain conditions (e.g., high temperature, presence of strong nucleophiles), it could undergo hydrolysis to yield 3-(6-hydroxypyridin-3-yl)propanoic acid.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize thermal degradation. |

| Light | Store in a light-resistant container (e.g., amber glass vial). | To prevent photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |

| Container | Use a well-sealed container to prevent moisture ingress. Carbon steel or stainless steel are suitable for bulk storage of chlorinated solvents. For laboratory quantities, glass containers are appropriate. | To protect from moisture and atmospheric contaminants. |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To ensure personnel safety and prevent contamination of the compound. |

Protocol for a Stability Study

A well-designed stability study is essential to experimentally determine the shelf-life and optimal storage conditions for

A Technical Guide to the Research Applications of 3-(6-Chloropyridin-3-yl)propanoic Acid

Introduction

3-(6-Chloropyridin-3-yl)propanoic acid is a small molecule featuring a chloropyridine ring linked to a propanoic acid moiety.[1][2] While specific research applications for this particular compound are not extensively documented in publicly available literature, its structural components are present in a wide array of biologically active molecules. This guide will provide an in-depth exploration of the potential research applications of this compound, drawing on the known activities of related compounds and outlining detailed experimental workflows for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this and similar chemical scaffolds.

The aryl propionic acid scaffold is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which act by inhibiting cyclooxygenase (COX) enzymes.[3][4][5] Derivatives of aryl propionic acid have also been investigated for a range of other biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[3][4][5][6] The chloropyridine moiety is also a key component in various bioactive compounds, including pharmaceuticals and agrochemicals. For instance, chloropyridinyl neonicotinoid insecticides are widely used in agriculture.[7] Furthermore, substituted chloropyridines have been explored as potential antitumor agents and kinase inhibitors.[8][9]

The combination of these two key structural features in this compound makes it a compelling candidate for investigation in several areas of chemical and biological research. This guide will provide a roadmap for unlocking its potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 117528-23-1 | [1][10] |

| Molecular Formula | C8H8ClNO2 | [2] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [10] |

| Storage | 2-8°C, inert atmosphere | [1] |

| SMILES | O=C(O)CCC1=CC=C(Cl)N=C1 | [1] |

| InChIKey | MQMSQJZCCYCXSO-UHFFFAOYSA-N | [2] |

Potential Research Applications in Drug Discovery

The structural characteristics of this compound suggest several promising avenues for research in drug discovery.

A Scaffold for Novel Anti-inflammatory Agents

Given that the aryl propionic acid motif is a cornerstone of many NSAIDs, a primary area of investigation for this compound is its potential as an anti-inflammatory agent. The presence of the chloropyridine ring could modulate the activity and selectivity of the compound towards different isoforms of COX or other inflammatory targets.

Caption: Workflow for evaluating the anti-inflammatory potential.

Objective: To assess the ability of this compound and its derivatives to inhibit the production of inflammatory mediators in a cell-based model.

Model: Murine macrophage cell line (e.g., RAW 264.7).

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of this compound and its derivatives in DMSO. Dilute the compounds to final concentrations (e.g., 1, 10, 100 µM) in cell culture medium. Pre-treat the cells with the compounds for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.

-

Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.

-

Cytotoxicity Assay: Assess the viability of the cells treated with the compounds using an MTT or similar assay to rule out that the observed anti-inflammatory effects are due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for active compounds.

Development of Novel Anticancer Therapeutics

Aryl propionic acid derivatives have also shown promise as anticancer agents.[3][4] The chloropyridine moiety is present in some compounds with reported antitumor activity, potentially through mechanisms like telomerase inhibition.[9] This suggests that this compound could serve as a scaffold for the development of new anticancer drugs.

Caption: Workflow for evaluating anticancer potential.

Target Identification and Mechanism of Action Studies

A significant challenge in drug discovery is identifying the molecular targets of bioactive compounds.[11] For a novel compound like this compound, identifying its biological target(s) is crucial for understanding its mechanism of action and for further development. Affinity-based target identification is a powerful technique for this purpose.[12]

Objective: To identify the protein binding partners of this compound from a cell lysate.

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag. The carboxylic acid group is a suitable point for modification.

-

Preparation of Affinity Matrix: Covalently couple the biotinylated probe to streptavidin-coated agarose beads.

-

Cell Lysate Preparation: Grow a relevant cell line (e.g., a cancer cell line if anticancer activity is observed) and harvest the cells. Lyse the cells in a non-denaturing buffer to obtain a whole-cell protein extract.

-

Affinity Pulldown: Incubate the cell lysate with the probe-coupled beads. The protein targets that bind to the probe will be captured on the beads.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

Validation: Validate the identified targets using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or enzymatic assays with the unmodified compound.

Potential Applications in Agrochemical Research

The chloropyridine scaffold is a well-known feature of several classes of insecticides, most notably the neonicotinoids.[7] This suggests that this compound could have potential applications in agrochemical research as a lead compound for the development of new pesticides. Additionally, propionic acid itself is a registered fungicide and bactericide used for preserving stored grains.[13]

Screening for Pesticidal and Antimicrobial Activity

A systematic screening approach can be employed to evaluate the potential of this compound and its derivatives in agriculture.

Caption: Workflow for agrochemical potential evaluation.

Synthetic Strategies for Derivative Libraries

To fully explore the potential of this compound, the synthesis of a library of derivatives is essential. The carboxylic acid group provides a convenient handle for derivatization.

General Protocol for Amide Synthesis

-

Activation of Carboxylic Acid: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., triethylamine, DIPEA). Stir at room temperature for 30 minutes.

-

Amine Addition: Add the desired primary or secondary amine to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Ester Synthesis

-

Fischer Esterification: Dissolve this compound in an excess of the desired alcohol. Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction: Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate. Purify the crude product by column chromatography.

Conclusion

While this compound is a relatively unexplored molecule, its constituent chemical motifs suggest a high potential for biological activity. This guide has outlined a comprehensive, hypothesis-driven research program for investigating its applications in drug discovery and agrochemical development. The provided experimental workflows and protocols offer a practical starting point for researchers to unlock the potential of this promising chemical scaffold. Through systematic investigation, this compound and its derivatives could emerge as valuable tools and lead compounds in various fields of scientific research.

References

-

PubChem. This compound (C8H8ClNO2). [Link]

-

PubChem. 3-(6-chloropyridine-3-sulfonamido)propanoic acid (C8H9ClN2O4S). [Link]

-

Westaway, S. M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1165–1172. [Link]

-

University of Florida. Target Identification and Mode of Action Studies. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]

-

PubChem. (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid. [Link]

-

Al-Trawneh, S. A., et al. (2022). Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors. Molecules, 27(15), 4983. [Link]

-

National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Toxicity Report Series, (82), 1–F10. [Link]

-

Ford, K. A., & Casida, J. E. (2006). Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice. Chemical research in toxicology, 19(7), 944–951. [Link]

-

PubChem. 3-Chloropropionic acid. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

-

Liu, X. H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & medicinal chemistry letters, 20(14), 4163–4167. [Link]

-

Kumar, S., et al. (2017). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S881-S893. [Link]

-

Wang, D., et al. (2016). Affinity-based target identification for bioactive small molecules. MedChemComm, 7(4), 599-612. [Link]

-

Regulations.gov. Use Profile Propionic acid is a fungicide and bactericide, registered to control. [Link]

-

Frolkov, A. V., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(19), 6829. [Link]

-

Eltamany, E. E., et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine drugs, 18(12), 606. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

Sources

- 1. 117528-23-1|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 117528-23-1 (C8H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 117528-23-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

The Strategic Utility of 3-(6-Chloropyridin-3-yl)propanoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, 3-(6-Chloropyridin-3-yl)propanoic acid has emerged as a particularly valuable scaffold. Its unique structural and electronic properties, characterized by a reactive carboxylic acid moiety and a chlorine-substituted pyridine ring, offer medicinal chemists a versatile handle for molecular elaboration. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of this key building block, with a focus on its role in the development of innovative therapeutics. The inherent functionalities of this compound allow for its facile incorporation into a wide range of molecular architectures, making it a cornerstone in the synthesis of compounds targeting diverse biological pathways.